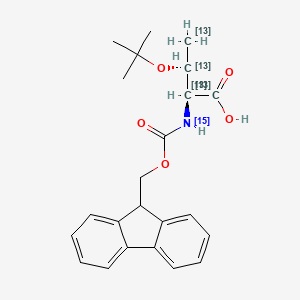
Rsv-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rsv-IN-7 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Commonly used methods include:
Step 1 Preparation of Intermediate Compounds: - This involves the reaction of starting materials under controlled conditions to form intermediate compounds. These reactions often require specific catalysts and solvents to ensure high efficiency and selectivity.
Step 2 Formation of this compound: - The intermediate compounds are then subjected to further reactions, such as cyclization or condensation, to form the final product, this compound. These reactions typically require precise temperature control and the use of specific reagents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires the use of specialized equipment and optimization of reaction conditions to ensure consistent quality and yield. Key considerations in industrial production include:
Optimization of Reaction Conditions: - This involves fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification and Isolation: - After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Rsv-IN-7 undergoes various chemical reactions, including:
Oxidation: - This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: - This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.
Substitution: - This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The chemical reactions of this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: - Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: - Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: - Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate reactions and improve yields.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rsv-IN-7 has a wide range of scientific research applications, including:
Chemistry: - In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: - In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic uses.
Medicine: - In medicine, this compound is explored for its potential as a therapeutic agent. Studies focus on its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry: - In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science, nanotechnology, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rsv-IN-7 involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Key aspects of its mechanism of action include:
Molecular Targets: - this compound targets specific proteins or receptors involved in biological processes. By binding to these targets, it can alter their function and influence cellular pathways.
Pathways Involved: - The pathways affected by this compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Rsv-IN-7 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Nirsevimab: - A monoclonal antibody targeting the respiratory syncytial virus fusion protein.
Palivizumab: - Another monoclonal antibody used for the prevention of respiratory syncytial virus infections.
Ziresovir: - An orally bioavailable respiratory syncytial virus fusion protein inhibitor.
By comparing this compound with these compounds, researchers can better understand its unique properties and potential advantages in various applications.
Eigenschaften
Molekularformel |
C27H22F3N7O3 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
(3S)-3-[[5-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-yl]amino]-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C27H22F3N7O3/c28-27(29,30)17-14-20(37-10-12-39-13-11-37)22(31-15-17)25-35-36-26(40-25)34-23-24(38)32-19-9-5-4-8-18(19)21(33-23)16-6-2-1-3-7-16/h1-9,14-15,23H,10-13H2,(H,32,38)(H,34,36)/t23-/m1/s1 |
InChI-Schlüssel |
VGGNPZNYTJXPEW-HSZRJFAPSA-N |
Isomerische SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C3=NN=C(O3)N[C@@H]4C(=O)NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Kanonische SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C3=NN=C(O3)NC4C(=O)NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


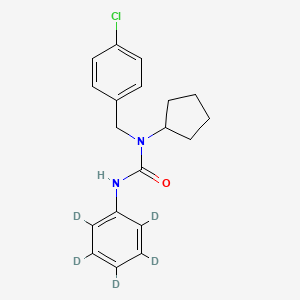
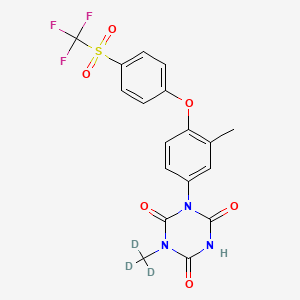

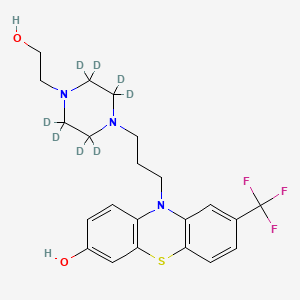

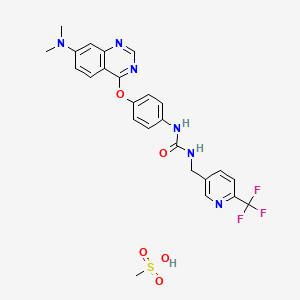
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)

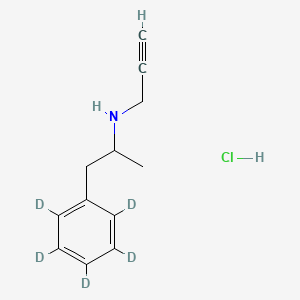
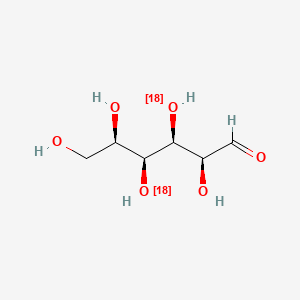
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)
